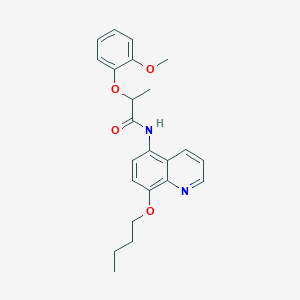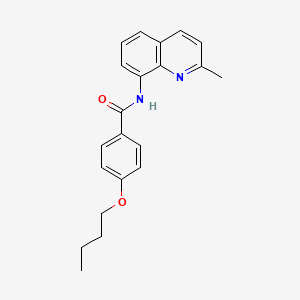![molecular formula C17H18N2O2S B11325309 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325309.png)
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidin-2-one derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, an ethylsulfanyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one core
Méthodes De Préparation
The synthesis of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a green and simple ‘one-pot’ electrochemical off–on approach can be used to synthesize pyrimidin-2-ones without any catalyst, oxidant, or toxic reagent . This method involves the stepwise ‘one-pot’ reaction, resulting in moderate to good yields.
Analyse Des Réactions Chimiques
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo oxidation to form corresponding sulfoxides or sulfones, while reduction reactions can yield the corresponding alcohols or amines .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrimidin-2-one derivatives are known for their potential as dopamine receptor ligands, which can be used in the treatment of neurological disorders . Additionally, these compounds have applications in the development of new synthetic methodologies and drug development due to their wide range of applications in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidin-2-one derivatives can act as ligands for dopamine receptors, influencing neurotransmitter activity and signaling pathways in the brain . The compound’s unique structure allows it to interact with these receptors, potentially modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and other pyrimidin-2-one derivatives. These compounds share similar structural features and chemical properties but may differ in their specific applications and mechanisms of action . For example, imidazo[1,2-a]pyrimidines have been extensively studied for their synthetic approaches and functionalizations, highlighting their potential in drug development and medicinal chemistry .
Propriétés
Formule moléculaire |
C17H18N2O2S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-4-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22-16-14-8-5-9-15(14)19(17(21)18-16)13-7-4-6-12(10-13)11(2)20/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Clé InChI |
ATXFXNZGYRZRKF-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11325228.png)
![(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11325239.png)


![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11325262.png)
![6-chloro-7-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325267.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325275.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11325290.png)
![2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325294.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11325306.png)

![2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325316.png)
![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B11325320.png)
